molecular formula C16H10N2O2S B4759520 4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B4759520
M. Wt: 294.3 g/mol
InChI Key: XJYUKKJUHWSENO-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a synthetically crafted tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This complex structure belongs to a class of fused ring systems that have demonstrated a range of promising biological activities. Related tricyclic frameworks containing oxa (oxygen), thia (sulfur), and diaza (nitrogen) heteroatoms have been investigated for various pharmacological properties, serving as key scaffolds in the development of therapeutic agents . The specific molecular architecture, featuring a phenyl substituent, integrates multiple heterocyclic elements that are often associated with interactions with biologically relevant targets. Researchers can leverage this compound as a valuable chemical intermediate or a core scaffold for the synthesis of more complex molecules. Its potential research applications include being used as a building block in organic synthesis , a template for structure-activity relationship (SAR) studies , or a lead compound in hit-to-lead optimization campaigns aimed at developing new inhibitors for various kinases or other enzyme classes . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All researchers handling this compound should adhere to their institution's safety protocols and consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S/c1-9-4-6-10(7-5-9)14-18-12-11-3-2-8-17-15(11)21-13(12)16(19)20-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYUKKJUHWSENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=O)O2)SC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multi-step organic reactions. One common method involves the reaction of a substituted benzaldehyde with a thiourea derivative under acidic conditions to form the tricyclic core. This is followed by oxidation and cyclization steps to introduce the oxygen and sulfur atoms into the structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs.

Scientific Research Applications

4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Composition : The target compound’s 1 O, 1 S, and 2 N configuration is distinct from analogs with multiple sulfur atoms () or additional oxygen/nitrogen groups ().
  • Ring Rigidity : The tricyclic system is less conformationally flexible than the tetrahydrofuran in but more rigid than the spiro systems in .
2.3. Physicochemical and Crystallographic Properties
  • Hydrogen Bonding : The ketone and diaza groups in the target compound may form hydrogen bonds similar to those in ’s analysis, though the methylphenyl group could sterically hinder interactions compared to hydroxyl-substituted analogs () .
  • Ring Puckering: The tricyclic system’s puckering (governed by Cremer-Pople parameters, ) is likely less pronounced than in five-membered rings (e.g., ’s thiazolidinone) due to increased rigidity .

Biological Activity

4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex heterocyclic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tricyclic framework that incorporates nitrogen, oxygen, and sulfur atoms, which contributes to its diverse biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity

1. Antimicrobial Activity

Research indicates that compounds similar to 4-(4-methylphenyl)-5-oxa-8-thia have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives containing thiadiazole rings exhibit substantial activity against various bacterial strains and fungi .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have highlighted its inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters .

3. Antitumor Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of 4-(4-methylphenyl)-5-oxa-8-thia can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation: The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, leading to altered enzymatic activity.
  • Receptor Interaction: It may also interact with cellular receptors involved in signaling pathways, influencing cellular responses.

Case Studies

  • Study on MAO Inhibition:
    • A study evaluated the inhibitory effects of various derivatives on MAO-A and MAO-B enzymes using fluorometric assays. The results indicated that certain modifications to the compound structure significantly enhanced inhibitory potency (IC50 values as low as 0.060 μM) .
  • Antimicrobial Efficacy:
    • In vitro tests demonstrated that derivatives of the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific strain tested .

Data Table: Biological Activity Summary

Biological ActivityDescriptionIC50 / MIC Values
MAO-A InhibitionSignificant inhibition observedIC50 = 0.060 μM
AntimicrobialBroad-spectrum activity against bacteriaMIC = 0.5 - 32 µg/mL
AntitumorInduces apoptosis in cancer cellsVaries by cell line

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[...]-6-one, and what key intermediates are involved?

  • Methodology : The compound is synthesized via multi-step protocols involving condensation reactions. For example:

  • Step 1 : React 2-oxa-spiro[3.4]octane-1,3-dione with substituted benzothiazole amines to form spiro intermediates .
  • Step 2 : Cyclization with pyrrolidine to generate the tricyclic core .
  • Critical intermediates : Benzothiazole-amine derivatives and spirodecane-diones are pivotal for structural complexity .
    • Validation : Monitor reaction progress using TLC and purify via column chromatography. Confirm intermediates via melting points and elemental analysis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Key Techniques :

TechniqueApplicationReference
IR Spectroscopy Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups
NMR Resolve aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm)
X-ray Diffraction Confirm fused tricyclic geometry and bond lengths (e.g., C–S: ~1.68 Å)
UV-Vis Detect conjugation in the heterocyclic system (λmax ~300–350 nm)

Q. How can researchers optimize reaction yields during synthesis?

  • Approach :

  • Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) .
  • For example, polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
    • Troubleshooting : Low yields may stem from steric hindrance at the 4-methylphenyl group; consider microwave-assisted synthesis to reduce reaction time .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity and electronic properties?

  • Methods :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For similar tricyclic compounds, HOMO energies range from -5.2 to -5.8 eV .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using software like GROMACS .
    • Validation : Compare computational results with experimental X-ray bond lengths (e.g., C–N: 1.34 Å vs. DFT-predicted 1.32–1.36 Å) .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Case Study : Conflicting cytotoxicity data may arise from:

  • Solubility differences : Use co-solvents (e.g., DMSO:PBS mixtures) to standardize assay conditions .
  • Isomerism : Verify stereochemical purity via chiral HPLC (e.g., Chiralpak AD-H column) .
    • Statistical Analysis : Apply ANOVA to compare bioactivity datasets across studies, accounting for variables like cell line heterogeneity .

Q. How do structural modifications at the 4-methylphenyl group influence stability and reactivity?

  • Experimental Design :

  • Synthetic Variations : Replace 4-methylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Stability Tests :
ModificationThermal Stability (TGA)Photodegradation Half-life (h)
4-Nitrophenyl 220°C12.3
4-Methoxyphenyl 180°C8.7
(Data extrapolated from analogous compounds in )
  • Mechanistic Insight : Electron-withdrawing groups reduce electron density at the thia-diazepine ring, slowing oxidation .

Q. What advanced techniques elucidate degradation pathways under environmental conditions?

  • Approach :

  • LC-MS/MS : Identify degradation products (e.g., sulfoxide derivatives) in simulated sunlight/UV exposure .
  • Ecotoxicity Assays : Use Daphnia magna to assess acute toxicity (LC50) of degradation byproducts .
    • Key Finding : Thioamide groups oxidize to sulfinic acids under UV light, increasing aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Reactant of Route 2
Reactant of Route 2
4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.